molecular formula C68H89N4NaO19S2 B12842590 ICG-PEG8-Sulfo-Osu

ICG-PEG8-Sulfo-Osu

Cat. No.: B12842590
M. Wt: 1353.6 g/mol
InChI Key: MTWJCWOLWXJHMB-UHFFFAOYSA-M
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Description

ICG-PEG8-Sulfo-Osu, also known as indocyanine green polyethylene glycol 8 sulfosuccinimidyl ester, is a derivative of indocyanine green. Indocyanine green is a polymethine dye that has been widely used in medical diagnostics due to its near-infrared fluorescence properties. The addition of polyethylene glycol (PEG) and sulfosuccinimidyl ester groups enhances its solubility and reactivity, making it suitable for various biomedical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICG-PEG8-Sulfo-Osu involves the conjugation of indocyanine green with polyethylene glycol and sulfosuccinimidyl ester. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

ICG-PEG8-Sulfo-Osu primarily undergoes substitution reactions due to the presence of the sulfosuccinimidyl ester group. This group reacts with primary amines to form stable amide bonds .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and primary amines is a conjugate where the indocyanine green is covalently attached to the amine-containing molecule via a stable amide bond .

Mechanism of Action

The mechanism of action of ICG-PEG8-Sulfo-Osu involves its ability to fluoresce under near-infrared light. When conjugated to targeting molecules, it can specifically bind to target cells or tissues. Upon binding, the fluorescence is activated, allowing for high-contrast imaging. The polyethylene glycol linker enhances solubility and reduces non-specific binding, while the sulfosuccinimidyl ester facilitates covalent attachment to primary amines .

Properties

Molecular Formula

C68H89N4NaO19S2

Molecular Weight

1353.6 g/mol

IUPAC Name

sodium;1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C68H90N4O19S2.Na/c1-67(2)59(23-9-6-5-7-10-24-60-68(3,4)65-55-22-15-13-20-53(55)27-29-57(65)71(60)33-17-18-50-92(77,78)79)70(56-28-26-52-19-12-14-21-54(52)64(56)67)32-16-8-11-25-61(73)69-31-35-84-37-39-86-41-43-88-45-47-90-49-48-89-46-44-87-42-40-85-38-36-83-34-30-63(75)91-72-62(74)51-58(66(72)76)93(80,81)82;/h5-7,9-10,12-15,19-24,26-29,58H,8,11,16-18,25,30-51H2,1-4H3,(H2-,69,73,77,78,79,80,81,82);/q;+1/p-1

InChI Key

MTWJCWOLWXJHMB-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+]

Origin of Product

United States

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